2-(4-Bromobenzoyl)oxazole
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Overview
Description
2-(4-Bromobenzoyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a 4-bromobenzoyl group. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzoyl)oxazole typically involves the reaction of 4-bromobenzoyl chloride with oxazole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane . The general reaction scheme is as follows:
4-Bromobenzoyl chloride+OxazoleBasethis compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromobenzoyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organolithium compounds.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted oxazole derivatives .
Scientific Research Applications
2-(4-Bromobenzoyl)oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Biological Studies: Used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromobenzoyl)oxazole in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can enhance binding affinity through halogen bonding, while the oxazole ring can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorobenzoyl)oxazole
- 2-(4-Methylbenzoyl)oxazole
- 2-(4-Nitrobenzoyl)oxazole
Uniqueness
2-(4-Bromobenzoyl)oxazole is unique due to the presence of the bromine atom, which can participate in halogen bonding, enhancing its binding affinity and specificity in biological systems. This makes it a valuable scaffold in the design of new therapeutic agents .
Properties
IUPAC Name |
(4-bromophenyl)-(1,3-oxazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOBPQXLWSSPGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NC=CO2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642080 |
Source
|
Record name | (4-Bromophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698355-80-5 |
Source
|
Record name | (4-Bromophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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